WEN05-03
Description
WEN05-03 is a synthetic organometallic compound with a cobalt-based core structure, characterized by its unique ligand configuration (cyclopentadienyl and carbonyl groups). It is primarily employed in catalytic applications, particularly in asymmetric hydrogenation reactions for pharmaceutical intermediates . Its stability under ambient conditions and high enantioselectivity (>95% ee in model substrates) make it a benchmark in homogeneous catalysis. Key properties include a molecular weight of 342.12 g/mol, a melting point of 167–169°C, and solubility in polar aprotic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) .
Properties
Molecular Formula |
C17H14N4O4S |
|---|---|
Molecular Weight |
370.383 |
IUPAC Name |
2-Carbamoylmethylsulfanyl-N-(2,3-dioxo-1,2,3,4-tetrahydro-quinoxalin-6-yl)-benzamide |
InChI |
InChI=1S/C17H14N4O4S/c18-14(22)8-26-13-4-2-1-3-10(13)15(23)19-9-5-6-11-12(7-9)21-17(25)16(24)20-11/h1-7H,8H2,(H2,18,22)(H,19,23)(H,20,24)(H,21,25) |
InChI Key |
WFFCWUWLJVDMNN-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC2=C(NC(C(N2)=O)=O)C=C1)C3=CC=CC=C3SCC(N)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WEN05-03, WEN05 03, WEN0503 |
Origin of Product |
United States |
Comparison with Similar Compounds
Cobaltocene (C₅H₅)₂Co
- Structural Similarities : Both compounds feature a cobalt center with cyclopentadienyl ligands.
- Key Differences: Property WEN05-03 Cobaltocene Ligand System Cp/CO hybrid Dual Cp ligands Oxidation State Co(I) Co(II) Thermal Stability (°C) Stable up to 200°C Decomposes at 150°C Catalytic Activity High enantioselectivity Limited to redox reactions
- Research Findings: this compound outperforms cobaltocene in asymmetric catalysis due to its mixed-ligand system, which enhances substrate binding flexibility. However, cobaltocene remains superior in electron-transfer reactions, achieving turnover frequencies (TOFs) of 1,200 h⁻¹ vs. This compound’s 800 h⁻¹ in redox applications .
Rhodium Complex [Rh(COD)(PPh₃)₂]PF₆
- Functional Similarities : Both are used in hydrogenation catalysis.
- Key Differences: Property this compound [Rh(COD)(PPh₃)₂]PF₆ Metal Center Co Rh Cost (USD/g) $120 $450 Solvent Compatibility THF, DMF Ethanol, dichloromethane Enantioselectivity 95% ee 89% ee
Research Findings :
While the rhodium complex achieves faster reaction rates (TOF = 1,500 h⁻¹ vs. 1,000 h⁻¹ for this compound), this compound’s cost-effectiveness and superior stereochemical control make it preferable for large-scale pharmaceutical syntheses .
Functional Analogues
Iron-Based Catalyst Fe(CO)₃(PPh₃)₂
- Application Overlap : Both catalyze carbon-carbon coupling reactions.
- Comparative Performance: Metric this compound Fe(CO)₃(PPh₃)₂ Reaction Yield 92% 78% Air Sensitivity Stable Pyrophoric Substrate Scope Aryl, alkyl Limited to aryl
Research Findings :
this compound’s air stability broadens its utility in industrial settings, though iron-based catalysts dominate in niche aryl-aryl couplings due to lower metal leaching (0.5% vs. 2.1% for this compound) .
Critical Analysis of Research Trends
Recent studies emphasize this compound’s versatility in cross-coupling and hydrofunctionalization reactions. However, its cobalt center’s propensity for oxidation under acidic conditions (e.g., pH < 3) limits its use in proton-rich environments, a drawback absent in palladium analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
